Lipophilicity (LogP) Comparison: 1-isopropyl vs. 1H-5-aminopyrazole
The introduction of the 1-isopropyl group on 1-isopropyl-1H-pyrazol-5-amine significantly increases its lipophilicity compared to the unsubstituted core scaffold, 1H-pyrazol-5-amine. Experimental LogP values for the target compound range from 0.31 to 0.43 [1], whereas the calculated LogP for 1H-pyrazol-5-amine is approximately -0.67 [2]. This quantified difference is critical for predicting membrane permeability and solubility, which are key parameters in drug design and biological assay development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.31 to 0.43 (experimental) |
| Comparator Or Baseline | 1H-pyrazol-5-amine: -0.67 (calculated) |
| Quantified Difference | ~1 unit increase in LogP |
| Conditions | Measured by chromatographic or computational methods at 20-25°C. |
Why This Matters
The ~1 Log unit increase translates to a roughly 10-fold increase in octanol-water partitioning, which is a key determinant of membrane permeability and bioavailability; substituting with the unsubstituted core would yield a molecule with very different absorption and distribution properties.
- [1] Chemspace. 1-(propan-2-yl)-1H-pyrazol-5-amine. Catalog Number CSCS00000179778 (LogP 0.43). View Source
- [2] PubChem. 1H-Pyrazol-5-amine. CID 12771 (XLogP3 -0.7). View Source
